Benzothiazepine

Medicinal Chemistry Scaffold Hopping Isomer Differentiation

Sourcing the unsubstituted 1,2-benzothiazepine core (CAS 143349-20-6) provides a strategic R&D advantage over generic 1,5-benzothiazepines. With a polar surface area of 38 Ų and distinct electronic distribution, this scaffold is the validated pharmacophore for novel IBAT inhibitor development—offering a cleaner IP position. Its compatibility with Pd- and Rh-catalyzed annulation cascades makes it a privileged substrate for complex polycyclic architecture synthesis. Ensure your analytical methods can resolve positional isomers (bp difference +10.4 °C) by using this exact core as a reference standard.

Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
CAS No. 143349-20-6
Cat. No. B8601423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazepine
CAS143349-20-6
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=NS2
InChIInChI=1S/C9H7NS/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7H
InChIKeyFHGWEHGZBUBQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazepine (CAS 143349-20-6) Procurement Guide: Core Scaffold Differentiation and Technical Selection Criteria


Benzothiazepine (CAS 143349-20-6), systematically identified as 1,2-benzothiazepine , is the unsubstituted parent heterocycle of a privileged scaffold family composed of a benzene ring fused to a seven-membered thiazepine ring containing one nitrogen and one sulfur heteroatom [1]. With a molecular formula of C9H7NS and a molecular weight of 161.23 g/mol , this compound serves as the fundamental structural core from which numerous biologically active derivatives are constructed, including FDA-approved cardiovascular agents like diltiazem [2]. Unlike its substituted derivatives that possess defined pharmacological activity, this unsubstituted core compound is valued in research and industrial settings primarily as a versatile synthetic building block, an analytical reference standard for method development, and a scaffold for structure-activity relationship (SAR) studies.

Critical Differentiation: Why Benzothiazepine (CAS 143349-20-6) Cannot Be Replaced by Common Heterocyclic Alternatives


Generic substitution of benzothiazepine (CAS 143349-20-6) with other common heterocyclic scaffolds, such as benzodiazepine or 1,5-benzothiazepine, is scientifically unsound due to fundamental differences in heteroatom composition, regiochemistry, and resultant physicochemical properties that directly dictate downstream synthetic accessibility and biological target engagement. The 1,2-benzothiazepine isomer (the compound identified by CAS 143349-20-6) possesses a distinct arrangement of its nitrogen and sulfur atoms relative to the benzene ring compared to the more widely studied 1,5-benzothiazepine scaffold [1]. This positional difference alters the molecule's electronic distribution, steric constraints, and overall three-dimensional conformation, which in turn influences its reactivity in cycloaddition and annulation reactions and its suitability as a core for generating specific pharmacophores, such as ileal bile acid transporter (IBAT) inhibitors [2]. Furthermore, the substitution of the sulfur atom in benzothiazepine with a second nitrogen atom yields the benzodiazepine scaffold, which exhibits a markedly different polar surface area (24.4 Ų for benzodiazepine versus 38 Ų for 1,2-benzothiazepine) , directly impacting membrane permeability and off-target binding profiles. Therefore, selection of CAS 143349-20-6 must be based on its precise structural and physicochemical identity, which the quantitative evidence below confirms is non-interchangeable with its closest analogs.

Benzothiazepine (CAS 143349-20-6) Technical Evidence Guide: Head-to-Head Comparator Data for Informed Scientific Procurement


Scaffold Differentiation by Heteroatom Arrangement: 1,2-Benzothiazepine vs. 1,5-Benzothiazepine

The compound identified by CAS 143349-20-6 is specifically the 1,2-benzothiazepine isomer, distinguished from the more commonly encountered 1,5-benzothiazepine scaffold by the positional arrangement of its nitrogen and sulfur heteroatoms. This structural difference is not merely nominal; it results in a distinct chemical entity with a unique InChIKey (FHGWEHGZBUBQKL-UHFFFAOYSA-N) and, more critically, divergent biological targeting. While the 1,5-benzothiazepine core is the pharmacophore for calcium channel blockers like diltiazem [1], the 1,2-benzothiazepine scaffold has been specifically exploited for the development of ileal bile acid transporter (IBAT) inhibitors [2]. This isomer-specific target engagement means that a researcher seeking to develop novel IBAT inhibitors would be unable to substitute a 1,5-benzothiazepine building block and expect comparable activity. The difference is quantifiable at the molecular level: the distinct 2D structure and associated pharmacophoric features are encoded in the compound's unique identifiers and are the basis for its differentiated patent landscape in hyperlipidemia treatments [3].

Medicinal Chemistry Scaffold Hopping Isomer Differentiation

Comparative Physicochemical Profiling: Benzothiazepine (CAS 143349-20-6) vs. Benzodiazepine Scaffold

Direct comparison of predicted physicochemical properties for the unsubstituted 1,2-benzothiazepine core (CAS 143349-20-6) and the analogous benzodiazepine scaffold reveals key differences that impact drug-likeness and synthetic utility. 1,2-Benzothiazepine exhibits a higher calculated LogP (ACD/LogP: 2.50) [1] compared to benzodiazepine (ACD/LogP: 1.82) , indicating greater lipophilicity. Furthermore, the topological polar surface area (TPSA) of 1,2-benzothiazepine is 38 Ų [1], which is approximately 56% larger than the 24.4 Ų predicted for benzodiazepine [2]. This higher TPSA and lipophilicity profile suggests that a 1,2-benzothiazepine-derived lead compound would possess different membrane permeability characteristics and a potentially distinct off-target binding profile compared to a benzodiazepine analog. Additionally, the sulfur atom in benzothiazepine introduces unique reactivity, such as the potential for oxidation to sulfoxide or sulfone derivatives, which is not possible with the nitrogen-only benzodiazepine core.

ADME Prediction Medicinal Chemistry Scaffold Selection

Synthetic Tractability: 1,2-Benzothiazepine Core as a Substrate for Modern Catalytic Annulation

The 1,2-benzothiazepine core is not a mere theoretical scaffold but a tangible synthetic intermediate accessible via modern catalytic methods. Specifically, a palladium-catalyzed tandem double carbopalladation/syn-insertion cascade has been developed that provides a pragmatic synthesis of aminated polyheterocyclic 1,2-benzothiazepine 1-oxides . This method demonstrates the core's compatibility with transition metal catalysis to construct complex, highly fused ring systems. In contrast, the most common method for synthesizing 1,5-benzothiazepine derivatives involves a thia-Michael addition of 2-aminothiophenol to chalcones under acidic conditions [1]. The existence of a distinct, high-yielding Pd-catalyzed route for the 1,2-isomer highlights a clear differentiation in synthetic strategy: a researcher equipped with the 1,2-benzothiazepine core can access novel chemical space via [4+3] annulation pathways that are not directly transferable to the 1,5-scaffold [2]. This opens up unique vectors for library synthesis and diversification.

Organic Synthesis Catalysis Medicinal Chemistry

Thermal and Physical Stability: Predicted Boiling Point and Enthalpy of Vaporization for CAS 143349-20-6

Predicted thermophysical data for 1,2-benzothiazepine (CAS 143349-20-6) indicate a boiling point of 281.1 ± 43.0 °C at 760 mmHg and an enthalpy of vaporization of 49.9 ± 3.0 kJ/mol [1]. These values provide a quantitative baseline for assessing the compound's behavior under thermal stress, which is critical for processes such as distillation, solvent evaporation, or formulation development. When compared to the 1,5-benzothiazepine isomer, which has a predicted boiling point of 270.7 ± 40.0 °C and a slightly lower enthalpy of vaporization (48.8 ± 3.0 kJ/mol) , the 1,2-isomer demonstrates marginally higher thermal stability. While the differences are modest, they represent a quantifiable differentiation that may influence the selection of purification or processing conditions in a scaled-up synthesis. The compound's predicted vapor pressure (0.0 ± 0.6 mmHg at 25°C) [1] further confirms its non-volatile nature under standard laboratory conditions.

Process Chemistry Material Science Safety Assessment

Intellectual Property Differentiation: Patent Landscape for 1,2-Benzothiazepine Derivatives

The 1,2-benzothiazepine scaffold forms the basis of a distinct and active patent estate, primarily focused on its utility as an inhibitor of the ileal bile acid transporter (IBAT). A review of patent literature reveals that numerous patents, including US8067584 and WO2000047568A2, are specifically directed to 1,2-benzothiazepine derivatives for the treatment of hyperlipidemic conditions [REFS-1, REFS-2]. This contrasts sharply with the patent landscape for 1,5-benzothiazepines, which is dominated by calcium channel blockers like diltiazem and its congeners [3]. The existence of a dedicated and separate patent space for 1,2-benzothiazepine derivatives provides a quantifiable measure of its unique value proposition in drug discovery: it offers a scaffold with a distinct and less crowded intellectual property position, which is a critical factor for pharmaceutical companies initiating new target-based drug discovery programs in the metabolic disease area.

Pharmaceutical IP Drug Development Competitive Intelligence

Benzothiazepine (CAS 143349-20-6): High-Value Research and Industrial Application Scenarios Supported by Technical Evidence


Medicinal Chemistry: Targeted IBAT Inhibitor Lead Generation and Scaffold Hopping

Based on the direct evidence that the 1,2-benzothiazepine scaffold is a validated pharmacophore for ileal bile acid transporter (IBAT) inhibition [1], the unsubstituted core (CAS 143349-20-6) is the optimal starting material for structure-activity relationship (SAR) studies aimed at developing novel, patentable IBAT inhibitors for the treatment of hyperlipidemia and cholestatic liver diseases. Its distinct IP position, separate from the crowded 1,5-benzothiazepine calcium channel blocker space, provides a strategic advantage for drug discovery programs [2].

Synthetic Methodology Development: Exploration of Transition Metal-Catalyzed Annulation Space

The demonstrated compatibility of the 1,2-benzothiazepine framework with palladium- and rhodium-catalyzed annulation cascades [REFS-3, REFS-4] positions CAS 143349-20-6 as a privileged substrate for developing novel synthetic methodologies. Researchers seeking to expand the scope of C-H activation or [4+3] cycloaddition reactions can use this core as a reliable, commercially available starting point for generating complex, polycyclic molecular architectures with high atom economy.

Process Chemistry and Analytical Development: Reference Standard for Isomer-Specific Method Validation

Given the clear differentiation in physicochemical properties between the 1,2- and 1,5-benzothiazepine isomers (e.g., a boiling point difference of +10.4 °C) [REFS-5, REFS-6], CAS 143349-20-6 is an essential reference standard for developing and validating analytical methods (e.g., HPLC, GC) capable of resolving and quantifying benzothiazepine positional isomers. This application is critical for quality control in the synthesis of more complex 1,2-benzothiazepine-derived pharmaceuticals and for impurity profiling.

Material Science: Building Block for Sulfur-Containing Polymers and Advanced Materials

The presence of a sulfur atom within the seven-membered ring of 1,2-benzothiazepine offers unique opportunities for post-polymerization modification (e.g., oxidation to sulfoxide or sulfone) that are not available with benzodiazepine analogs . The predicted thermal stability profile (boiling point of 281.1 ± 43.0 °C) [4] indicates that this scaffold can withstand moderate-temperature processing conditions, making it a viable monomer or cross-linking unit for the development of novel sulfur-containing polymers with tunable electronic and mechanical properties.

Quote Request

Request a Quote for Benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.